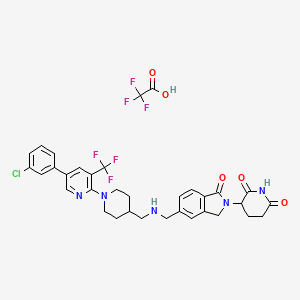
MYC degrader 1 (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MYC degrader 1 (TFA) is a compound known for its ability to degrade the MYC protein, a transcription factor involved in cell cycle regulation, apoptosis, and cellular transformation. MYC degrader 1 (TFA) has shown significant potential in restoring pRB1 protein activity and reducing MYC-dependent CDK4/6 resistance, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MYC degrader 1 (TFA) involves multiple steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic solvents, catalysts, and purification techniques to achieve the desired purity and yield .
Industrial Production Methods
Industrial production of MYC degrader 1 (TFA) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The production is carried out in controlled environments to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
MYC degrader 1 (TFA) undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of MYC degrader 1 (TFA), while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
MYC degrader 1 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the degradation of MYC protein and its effects on cellular processes.
Biology: Investigated for its role in regulating cell cycle, apoptosis, and cellular transformation.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress the MYC protein.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting MYC-dependent pathways
Mechanism of Action
MYC degrader 1 (TFA) exerts its effects by targeting the MYC protein for degradation. The compound binds to the MYC protein and facilitates its ubiquitination, leading to its subsequent degradation by the proteasome. This process restores the activity of pRB1 protein and reduces MYC-dependent CDK4/6 resistance, ultimately inhibiting tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to MYC degrader 1 (TFA) include:
A80.2HCl: Another MYC degrader that restores pRB1 protein activity and reduces MYC-dependent CDK4/6 resistance.
Uniqueness
MYC degrader 1 (TFA) is unique due to its specific mechanism of action and its ability to restore pRB1 protein activity while reducing MYC-dependent CDK4/6 resistance. This makes it a valuable tool in cancer research and therapy, particularly for cancers that are resistant to conventional treatments .
Properties
Molecular Formula |
C34H32ClF6N5O5 |
|---|---|
Molecular Weight |
740.1 g/mol |
IUPAC Name |
3-[6-[[[1-[5-(3-chlorophenyl)-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methylamino]methyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H31ClF3N5O3.C2HF3O2/c33-24-3-1-2-21(13-24)22-14-26(32(34,35)36)29(38-17-22)40-10-8-19(9-11-40)15-37-16-20-4-5-25-23(12-20)18-41(31(25)44)27-6-7-28(42)39-30(27)43;3-2(4,5)1(6)7/h1-5,12-14,17,19,27,37H,6-11,15-16,18H2,(H,39,42,43);(H,6,7) |
InChI Key |
PBHJWOYQZRPXQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CNCC4CCN(CC4)C5=C(C=C(C=N5)C6=CC(=CC=C6)Cl)C(F)(F)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















